molecular formula C20H15FN2O5 B2506455 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione CAS No. 898409-32-0

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione

Cat. No. B2506455
CAS RN: 898409-32-0
M. Wt: 382.347
InChI Key: IQNZVPNCVIRSSR-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydro-1,4-benzodioxin moiety, a fluorophenyl group, and a pyrazine-2,3-dione group. The 2,3-dihydro-1,4-benzodioxin is a type of heterocyclic compound that contains a benzene ring fused to a dioxin ring . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the pyrazine-2,3-dione is a type of pyrazine, a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydro-1,4-benzodioxin, fluorophenyl, and pyrazine-2,3-dione moieties. These groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility and distribution in the body .

Scientific Research Applications

Derivatives with Therapeutic Potential

  • A series of 4H-thieno[3,4-c]pyrazol-4-ones, including derivatives with a 4-fluorophenyl component, demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in animal models, along with platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).

Novel Synthesis Methods

  • Research on the synthesis and spectral characterization of phthalazinone derivatives showcases the development of novel compounds via various reactions, hinting at the diverse chemical manipulations possible within related chemical frameworks (Mahmoud et al., 2012).

Biological Evaluation

  • Certain novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were prepared and evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the potential for therapeutic application in related chemical structures (Kendre et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and intended use. Without specific studies, it’s difficult to provide detailed information .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5/c21-14-3-1-13(2-4-14)16(24)12-22-7-8-23(20(26)19(22)25)15-5-6-17-18(11-15)28-10-9-27-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNZVPNCVIRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione

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